

# Application Note: Laboratory Synthesis of Octan-4-amine via Reductive Amination

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## Compound of Interest

Compound Name: Octan-4-amine

Cat. No.: B3213392

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## Abstract

This application note details a robust and efficient protocol for the laboratory-scale synthesis of **octan-4-amine**, a valuable building block in medicinal chemistry and drug development. The described method utilizes a one-pot reductive amination of commercially available octan-4-one. This process involves the in-situ formation of an imine intermediate followed by its reduction to the corresponding primary amine. The protocol is designed for high yield and purity, with straightforward purification steps. All quantitative data, including reagent amounts, reaction parameters, and product characterization, are presented in clearly structured tables. A detailed experimental workflow is also provided in a graphical format.

## Introduction

Primary amines are fundamental functional groups in a vast array of biologically active molecules and pharmaceutical agents. **Octan-4-amine**, with its eight-carbon aliphatic chain, serves as a key intermediate in the synthesis of various target molecules in drug discovery programs. The strategic placement of the amino group at the 4-position offers unique structural features for molecular design and optimization. Reductive amination of ketones represents one of the most effective and widely used methods for the synthesis of primary amines, offering a direct and controlled route to these essential compounds. This application note provides a detailed and reproducible protocol for the synthesis of **octan-4-amine** from octan-4-one, suitable for implementation in a standard organic chemistry laboratory.

## Experimental Protocol

The synthesis of **octan-4-amine** is achieved through a one-pot reductive amination of octan-4-one using ammonia as the nitrogen source and sodium borohydride as the reducing agent, with titanium(IV) isopropoxide acting as a Lewis acid and water scavenger to facilitate imine formation.

### Materials and Reagents:

Reagent/Material	Grade	Supplier
Octan-4-one	Reagent	Sigma-Aldrich
Ammonia in Methanol (2.0 M)	Reagent	Sigma-Aldrich
Sodium Borohydride	Reagent	Sigma-Aldrich
Titanium(IV) Isopropoxide	Reagent	Sigma-Aldrich
Dichloromethane (DCM)	ACS	Fisher Scientific
Hydrochloric Acid (HCl)	ACS	Fisher Scientific
Sodium Hydroxide (NaOH)	ACS	Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	Reagent	Sigma-Aldrich
Diethyl Ether	ACS	Fisher Scientific

### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles
- Ice bath
- Rotary evaporator

- Separatory funnel
- Standard laboratory glassware

**Procedure:**

- To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octan-4-one (12.82 g, 100 mmol) and anhydrous methanol (100 mL).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a 2.0 M solution of ammonia in methanol (100 mL, 200 mmol) to the stirred solution.
- To this mixture, add titanium(IV) isopropoxide (34.1 g, 120 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
- Allow the reaction mixture to stir at room temperature for 4 hours to facilitate imine formation.
- Cool the reaction mixture back to 0 °C in an ice bath.
- Carefully add sodium borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes, controlling the rate of addition to manage any effervescence.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL) at 0 °C.
- Concentrate the mixture in vacuo to remove the methanol.
- Basify the aqueous residue to a pH > 12 with a 4 M sodium hydroxide solution.
- Extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic extracts and wash with brine (100 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude **octan-4-amine**.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **octan-4-amine**.

## Data Presentation

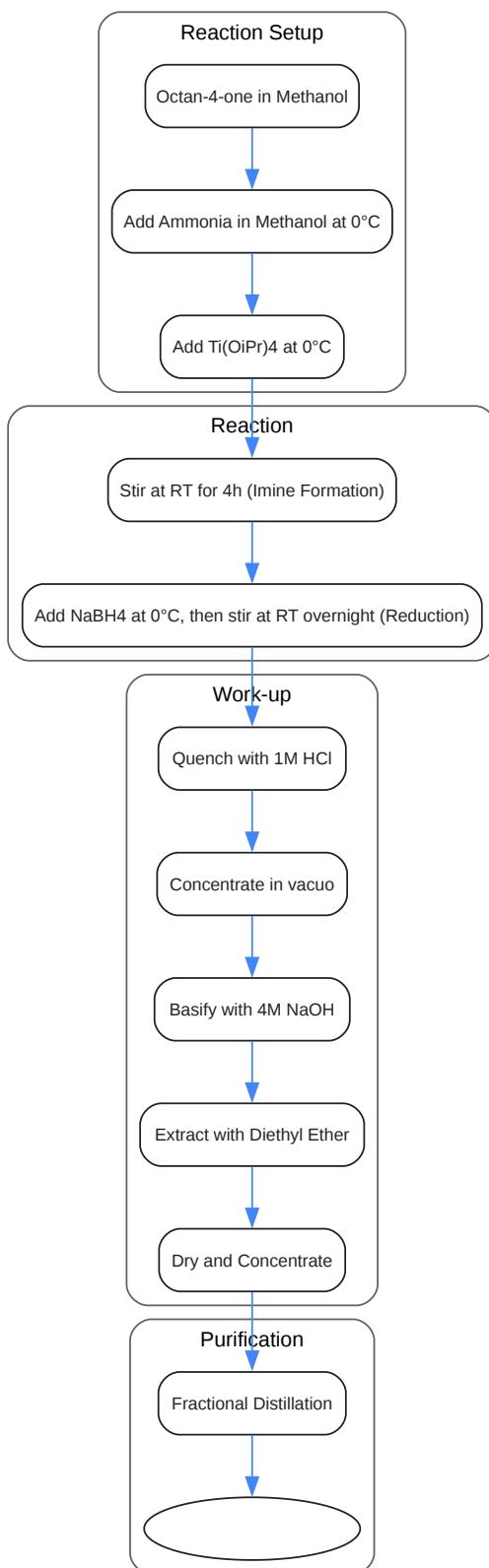
Table 1: Reagent Quantities and Reaction Parameters

Parameter	Value
Octan-4-one (moles)	0.100 mol
Ammonia (moles)	0.200 mol
Sodium Borohydride (moles)	0.150 mol
Titanium(IV) Isopropoxide (moles)	0.120 mol
Solvent	Methanol
Reaction Temperature	0 °C to Room Temperature
Reaction Time	4 h (imine formation) + Overnight (reduction)
Typical Yield	75-85%

Table 2: Physicochemical and Spectroscopic Data of **Octan-4-amine**

Property	Value
Molecular Formula	C8H19N
Molecular Weight	129.24 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	163-165 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	2.68 (p, J = 6.4 Hz, 1H), 1.45-1.20 (m, 10H), 1.15 (s, 2H, NH <sub>2</sub> ), 0.90 (t, J = 7.0 Hz, 6H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	51.5, 37.2, 28.5, 23.1, 14.2
IR (neat, cm <sup>-1</sup> ) ν	3360 (N-H stretch), 2955, 2927, 2858 (C-H stretch), 1590 (N-H bend)
Mass Spectrum (EI, m/z)	129 (M <sup>+</sup> ), 114, 86, 72, 58, 44 (base peak)

## Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Octan-4-amine**.

## Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **octan-4-amine** via reductive amination. The methodology is reliable, high-yielding, and utilizes readily available reagents and standard laboratory techniques. The provided data tables and workflow diagram offer a clear and concise guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This protocol can be readily adopted for the efficient production of **octan-4-amine** for further synthetic applications.

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